3,4-Dihydro-5H-thieno[2,3-e][1,4]diazepin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dihydro-5H-thieno[2,3-e][1,4]diazepin-5-one is a heterocyclic compound that contains a thieno ring fused with a diazepine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its structural similarity to other biologically active compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-5H-thieno[2,3-e][1,4]diazepin-5-one can be achieved through various synthetic routes. One efficient method involves a continuous-flow protocol that allows for the gram-scale production of the compound. This method is advantageous as it does not require purification steps, making it suitable for generating compound libraries for drug discovery .
Industrial Production Methods
Industrial production methods for this compound typically involve the use of high-yielding synthetic routes that can be scaled up. The continuous-flow synthesis mentioned earlier is particularly suitable for industrial applications due to its efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Dihydro-5H-thieno[2,3-e][1,4]diazepin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the compound’s functional groups.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted thieno[2,3-e][1,4]diazepin-5-one derivatives .
Wissenschaftliche Forschungsanwendungen
3,4-Dihydro-5H-thieno[2,3-e][1,4]diazepin-5-one has several scientific research applications:
Chemistry: It is used as a scaffold in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic properties, such as anti-inflammatory and anti-cancer activities.
Industry: The compound is used in the development of new materials and as a building block in organic synthesis
Wirkmechanismus
The mechanism of action of 3,4-Dihydro-5H-thieno[2,3-e][1,4]diazepin-5-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific biological activity being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3,4-Tetrahydro-5H-thieno[3,2-e][1,4]diazepin-5-one: This compound shares a similar thieno-diazepine structure but differs in the position of the thieno ring fusion.
5-(o-Trifluoromethylphenyl)-1H-thieno[3,4-e][1,4]diazepin-2(3H)-one: This compound has a similar diazepine core but includes a trifluoromethylphenyl group.
Uniqueness
3,4-Dihydro-5H-thieno[2,3-e][1,4]diazepin-5-one is unique due to its specific ring fusion and the potential for diverse chemical modifications. This uniqueness makes it a valuable scaffold for drug discovery and the development of new therapeutic agents .
Eigenschaften
CAS-Nummer |
651043-23-1 |
---|---|
Molekularformel |
C7H6N2OS |
Molekulargewicht |
166.20 g/mol |
IUPAC-Name |
3,4-dihydrothieno[2,3-e][1,4]diazepin-5-one |
InChI |
InChI=1S/C7H6N2OS/c10-6-5-1-4-11-7(5)9-3-2-8-6/h1,3-4H,2H2,(H,8,10) |
InChI-Schlüssel |
UJKCRFMWTGYWEV-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=NC2=C(C=CS2)C(=O)N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.